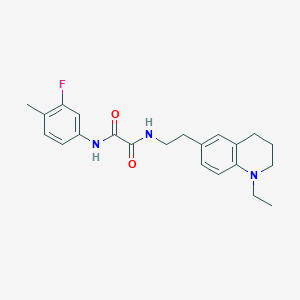

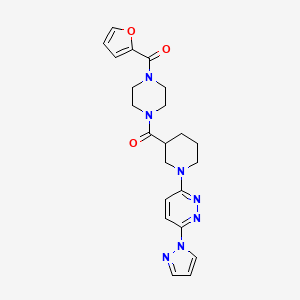

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyridazine, a piperidine, a furan, and a piperazine. These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in various intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrazole and pyridazine rings might undergo reactions at the nitrogen atoms, while the piperidine and piperazine rings might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the polarity of its functional groups, and its overall charge distribution would all influence its properties .Scientific Research Applications

Heterocyclic Core and Histamine H3 Receptor Antagonists

A study by Swanson et al. (2009) highlighted a series of small molecules, including heterocyclic cores flanked by basic functionalities, synthesized to screen for in vitro affinity at the human histamine H(3) receptor (hH(3)R). This research identified compounds with diverse central hetero-aromatic linkers, such as pyridine and pyrazine, demonstrating significant hH(3)R affinity, which indicates the potential utility of the core structure in designing selective antagonists for neurological applications (Swanson et al., 2009).

Molecular Interaction and Cannabinoid Receptor Antagonism

Another study by Shim et al. (2002) investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, using a structure similar to the queried compound. This research provides insights into the compound's binding interaction with receptors, offering a pathway to understanding its potential as a framework for developing receptor-specific drugs (Shim et al., 2002).

Synthesis and Biological Activity

Further studies delve into the synthesis of various heterocyclic compounds, including those with a pyrazole core, demonstrating a broad range of biological activities. For example, Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, elucidating the potential of such structures in developing compounds with desired pharmacological properties (Abdelhamid et al., 2012).

Antimicrobial and Antitumor Activities

Research by Altalbawy et al. (2013) on novel bis-α,β-unsaturated ketones and related compounds revealed moderate antimicrobial and antitumor activities, highlighting the compound's potential as a lead structure in designing agents with specific antimicrobial and antitumor properties (Altalbawy, 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound, also known as 3-{3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine, is a pyrazole derivative . Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

For instance, they can inhibit or enhance the activity of the target, leading to downstream effects .

Biochemical Pathways

The compound may affect various biochemical pathways due to its interaction with multiple targets. For instance, it may influence the estrogen signaling pathway due to its interaction with estrogen receptors. It may also affect alcohol metabolism due to its interaction with Alcohol dehydrogenase 1C . The downstream effects of these interactions can lead to changes in cellular functions and responses.

Pharmacokinetics

Pyrazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, if it inhibits the activity of a target, it may lead to decreased function of that target, affecting the cells and tissues where the target is expressed. On the other hand, if it enhances the activity of a target, it may lead to increased function of that target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence its action. For instance, the presence of other drugs can lead to drug-drug interactions, affecting the compound’s efficacy .

properties

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3/c30-21(26-11-13-27(14-12-26)22(31)18-5-2-15-32-18)17-4-1-9-28(16-17)19-6-7-20(25-24-19)29-10-3-8-23-29/h2-3,5-8,10,15,17H,1,4,9,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGELUETVYZZOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)

![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)